

# Unveiling the Pharmacokinetic Profile of TD-4208 (Revefenacin): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

TD-4208, known as revefenacin, is a long-acting muscarinic antagonist (LAMA) developed for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Administered once-daily via nebulization, it offers a therapeutic option for patients who require or prefer this mode of delivery.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics of TD-4208, detailing its absorption, distribution, metabolism, and excretion, supported by data from pivotal clinical studies.

# **Core Pharmacokinetic Properties**

Revefenacin exhibits a pharmacokinetic profile characterized by rapid absorption into the systemic circulation following nebulized administration, followed by extensive metabolism and a slow apparent terminal elimination.[5] This profile results in low systemic exposure and minimal accumulation with repeated dosing.[3][5]

## **Absorption**

Following once-daily nebulized administration in patients with COPD, the time to reach maximum plasma concentration (Tmax) for both revefenacin and its major active metabolite, THRX-195518, is approximately 14 to 31 minutes.[6] The absolute bioavailability of an oral



dose of revefenacin is low, at less than 3%.[6] Steady-state concentrations are typically achieved within 7 days of repeated dosing, with an accumulation of less than 1.6-fold.[6]

### **Distribution**

Revefenacin demonstrates extensive distribution into tissues, with an apparent volume of distribution of the central compartment of 313 L in healthy subjects.[6] The in vitro protein binding of revefenacin and its active metabolite, THRX-195518, to human plasma proteins is 71% and 58%, respectively.[6]

### Metabolism

The primary metabolic pathway for revefenacin is hydrolysis of the primary amide to form its active metabolite, THRX-195518.[6] This conversion is rapid, with the Tmax of the metabolite coinciding with that of the parent drug.[6] Systemic exposures to THRX-195518 are approximately 4- to 6-fold higher than those of revefenacin based on AUC.[6] While THRX-195518 is pharmacologically active, its potency at muscarinic receptors is lower than that of revefenacin.[7] In vitro studies indicate that revefenacin is a substrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), while its active metabolite is a substrate of Organic Anion Transporting Polypeptides (OATP)1B1 and OATP1B3.[6]

### **Excretion**

The terminal plasma elimination half-life of revefenacin and its active metabolite following once-daily dosing in COPD patients ranges from 23 to 58 hours.[6] Following a single intravenous dose of radiolabeled revefenacin in healthy male subjects, approximately 54% of the radioactivity was recovered in feces and 27% in urine.[8] This indicates that both renal and non-renal (likely hepatic) pathways contribute to the elimination of revefenacin and its metabolites.

## **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of revefenacin and its major metabolite, THRX-195518, from clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Revefenacin (175  $\mu$ g and 700  $\mu$ g) in a Thorough QT Study[9]



| Parameter (Unit) | 175 μg Revefenacin<br>(Arithmetic Mean ± SD) | 700 μg Revefenacin<br>(Arithmetic Mean ± SD) |  |
|------------------|----------------------------------------------|----------------------------------------------|--|
| Cmax (ng/mL)     | 0.0461 ± 0.0297                              | 0.189 ± 0.098                                |  |
| Tmax (hr)        | 0.25                                         | 0.25                                         |  |
| AUC (ng·h/mL)    | 0.162 ± 0.118                                | 0.583 ± 0.281                                |  |

Table 2: Population Pharmacokinetic Predicted Steady-State Exposure of Revefenacin and THRX-195518 in COPD Patients[10]

| Dose   | Analyte     | AUC0-24 (ng·h/mL) | Cmax (ng/mL) |
|--------|-------------|-------------------|--------------|
| 88 µg  | Revefenacin | 0.157             | -            |
| 175 μg | Revefenacin | 0.319             | -            |
| 88 µg  | THRX-195518 | 0.396             | -            |
| 175 μg | THRX-195518 | 0.849             | -            |

# Experimental Protocols Bioanalytical Methods

The quantification of revefenacin and its metabolite THRX-195518 in human plasma is performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. A summary of the bioanalytical methods used in clinical studies is provided in the FDA Clinical Pharmacology and Biopharmaceutics Review for NDA 210598.[6]

- Sample Preparation: Typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the plasma matrix.
- Chromatography: Reversed-phase HPLC is used to separate the analytes from endogenous plasma components.
- Detection: A tandem mass spectrometer operating in the multiple reaction monitoring (MRM)
   mode provides high selectivity and sensitivity for the quantification of revefenacin and its



metabolite.

 Validation: The methods are validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, recovery, and stability.

# Signaling Pathway and Experimental Workflow Mechanism of Action: Muscarinic Receptor Antagonism

Revefenacin is a competitive antagonist at all five human muscarinic acetylcholine receptors (M1-M5).[11] Its therapeutic effect in COPD is primarily mediated through antagonism of the M3 receptor on airway smooth muscle, leading to bronchodilation.[2] Revefenacin exhibits kinetic selectivity for the M3 receptor over the M2 receptor, with a slower dissociation from the M3 receptor.





Click to download full resolution via product page

Caption: Mechanism of action of revefenacin at the M3 muscarinic receptor.

### **Clinical Trial Workflow for Pharmacokinetic Assessment**

The assessment of revefenacin's pharmacokinetics is a critical component of its clinical development program. A typical workflow for a pharmacokinetic study is outlined below.





Click to download full resolution via product page

Caption: Workflow for a clinical pharmacokinetic study of revefenacin.



### Conclusion

TD-4208 (revefenacin) possesses a pharmacokinetic profile suitable for a once-daily inhaled therapy for COPD. Its rapid absorption, extensive metabolism to a less potent metabolite, and long terminal half-life contribute to its sustained bronchodilatory effect with low systemic exposure, thereby minimizing the potential for systemic anticholinergic side effects. The data presented in this guide provide a comprehensive foundation for understanding the clinical pharmacology of this important therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Revefenacin for the treatment of chronic obstructive pulmonary disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jcbsonline.ac.in [jcbsonline.ac.in]
- 5. Pharmacodynamics, pharmacokinetics and safety of revefenacin (TD-4208), a long-acting muscarinic antagonist, in patients with chronic obstructive pulmonary disease (COPD): Results of two randomized, double-blind, phase 2 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Revefenacin, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Population Pharmacokinetics of Revefenacin in Patients with Chronic Obstructive Pulmonary Disease PMC [pmc.ncbi.nlm.nih.gov]



- 11. Frontiers | The Efficacy and Safety of Revefenacin for the Treatment of Chronic Obstructive Pulmonary Disease: A Systematic Review [frontiersin.org]
- To cite this document: BenchChem. [Unveiling the Pharmacokinetic Profile of TD-4208 (Revefenacin): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427363#pharmacokinetics-of-td-428]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com